2',3'-Dideoxy-2',3'-didehydroinosine
Overview
Description
“2’,3’-Dideoxy-2’,3’-didehydroinosine” is a chemical compound with the molecular formula C10H10N4O3 . It is an impurity of Didanosine (D440950), which is used as an antiviral agent .
Synthesis Analysis
The synthesis of 2’,3’-Dideoxy-2’,3’-didehydroinosine involves the transformation of ribonucleosides into 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives . This process involves radical deoxygenation of xanthate using environmentally friendly and low-cost reagents .
Molecular Structure Analysis
The molecular structure of 2’,3’-Dideoxy-2’,3’-didehydroinosine is characterized by a molecular weight of 234.21 . The compound has 2 defined stereocenters and no E/Z centers .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2’,3’-Dideoxy-2’,3’-didehydroinosine include a boiling point of 666.3±55.0 °C, a density of 1.74±0.1 g/cm3, and a pKa of 8.92±0.70 . The compound should be stored at a temperature of 2-8°C .
Scientific Research Applications
Synthesis and Conformational Study
- Stereoselective Synthesis and Conformational Study: Novel 2',3'-didehydro-2',3'-dideoxy-4'-selenonucleosides were synthesized and studied for their potential applications. This research involved the efficient synthesis of key intermediates and the introduction of a 2',3'-double bond using specific chemical treatments (Tosh et al., 2008). Another study delved into the conformational analysis of these compounds, focusing on their structure and potential as HIV RT inhibitors (Ko et al., 2008).
Antiviral Activity Studies
- Antiviral Activity against HIV-1: The antiviral activity of 2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides was evaluated against HIV-1, demonstrating moderate to potent anti-HIV activities for specific compounds (Chong et al., 2002).
Therapeutic Potential and Biological Evaluation
- Biological Evaluation of Analogues: The synthesis and biological evaluation of various analogues, including 2',3'-didehydro-2',3'-dideoxy-9-deazaguanosine and its monophosphate prodrug, were performed, revealing minimal to no cytotoxic activity against specific cell lines, emphasizing the importance of structure-activity relationship studies (Liu et al., 2005).
Nucleoside Modifications and Applications
- Nucleoside Modifications and Their Applications: The application of sugar-base anhydro bridges for the modification of nucleosides in the 2'- and/or 3'-positions was extensively discussed, highlighting the potential of these modified nucleosides against viruses and tumors (Szlenkier & Boryski, 2019). The separation of individual antiviral nucleotide prodrugs from synthetic mixtures using cross-reactivity of a molecularly imprinted stationary phase was also explored, emphasizing the importance of efficient separation techniques for biological activity studies (Allender et al., 2001).
Substrate Properties and Chemical Analysis
- Study of Substrate Properties: The substrate properties of isosteric triphosphonate derivatives toward various DNA polymerases were studied, contributing to the understanding of the interaction of these compounds with viral reverse transcriptases and human DNA polymerases (Skoblov et al., 2007).
Conformational Analysis and Chemical Properties
- Conformational Analysis of Potential HIV-1 Inhibitors: A comprehensive conformational analysis of nucleoside analogues as potential HIV-1 reverse transcriptase inhibitors was conducted, providing insights into the stabilizing intramolecular interactions and the potential for incorporation into DNA (Ponomareva et al., 2012).
Safety And Hazards
properties
IUPAC Name |
9-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h1-2,4-7,15H,3H2,(H,11,12,16)/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQPBHYPIRLWKU-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=NC3=C2N=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195544 | |
Record name | 2',3'-Dideoxy-2',3'-didehydroinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dideoxy-2',3'-didehydroinosine | |
CAS RN |
42867-68-5 | |
Record name | 2',3'-Dideoxy-2',3'-didehydroinosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042867685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',3'-Dideoxy-2',3'-didehydroinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3'-DIDEOXY-2',3'-DIDEHYDROINOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/849Y7EQ734 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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